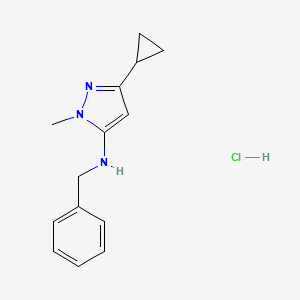

N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride

Description

N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine hydrochloride is a pyrazole-derived compound characterized by a benzyl group at the N-position, a cyclopropyl substituent at the 5-position, and a methyl group at the 2-position of the pyrazole ring. Its molecular formula is C₁₄H₁₈ClN₃, with a molar mass of 263.77 g/mol . The hydrochloride salt enhances its solubility and stability, a common feature in pharmaceutical agents to improve bioavailability.

Properties

Molecular Formula |

C14H18ClN3 |

|---|---|

Molecular Weight |

263.76 g/mol |

IUPAC Name |

N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C14H17N3.ClH/c1-17-14(9-13(16-17)12-7-8-12)15-10-11-5-3-2-4-6-11;/h2-6,9,12,15H,7-8,10H2,1H3;1H |

InChI Key |

KSEUPMSOQYYWCM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride can be approached through several pathways, each with distinct advantages. The general synthetic strategy involves three key stages: (1) formation of the appropriately substituted pyrazole core, (2) N-benzylation of the amino group, and (3) conversion to the hydrochloride salt. Multiple synthetic routes have been developed, with variations in reagents, conditions, and sequence of steps depending on starting materials and desired scalability.

Pyrazole Core Formation

Cyclocondensation of Hydrazines with Functionalized Ketones

The primary approach for constructing the pyrazole core involves the cyclocondensation of hydrazine derivatives with appropriately functionalized ketones. This method is well-established for pyrazole synthesis and can be adapted to incorporate the required substituents.

From α,β-Unsaturated Ketones

One efficient route utilizes α,β-unsaturated ketones containing a cyclopropyl group. The reaction involves cyclocondensation with hydrazine or its derivatives to form the pyrazole ring system. The reaction proceeds through initial nucleophilic addition of hydrazine to the carbonyl carbon, followed by cyclization and dehydration.

Reagents: Cyclopropyl-substituted α,β-unsaturated ketone, hydrazine hydrate or methylhydrazine

Solvent: Ethanol

Conditions: Reflux, 2-8 hours

This approach can yield both regioisomers, necessitating careful control of reaction conditions and potentially requiring separation techniques.

From Acetylenic Ketones

An alternative approach employs cyclopropyl-substituted acetylenic ketones in reaction with hydrazine derivatives. This method often provides better regioselectivity compared to the α,β-unsaturated ketone approach.

Reagents: Cyclopropyl-substituted acetylenic ketone, methylhydrazine

Solvent: Ethanol or toluene

Conditions: Reflux, 3-6 hours

The reaction typically yields 5-cyclopropyl-2-methylpyrazol-3-amine with good regioselectivity when using methylhydrazine as the nucleophile.

Optimization of Pyrazole Core Formation

Several factors influence the efficiency and selectivity of pyrazole core formation:

| Parameter | Optimal Condition | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Solvent | Ethanol | Moderate to high | Moderate |

| Toluene | Moderate | Improved | |

| DMF | High | Moderate | |

| Temperature | Reflux (78-110°C) | High | Moderate |

| Room temperature | Low to moderate | Improved | |

| Reaction time | 3-6 hours | Optimal | Optimal |

| >12 hours | Decreased (side reactions) | Decreased | |

| Catalyst | Acetic acid (catalytic) | Improved | No significant effect |

| p-Toluenesulfonic acid | Improved | No significant effect |

Careful control of these parameters allows for optimized synthesis of the desired 5-cyclopropyl-2-methylpyrazol-3-amine intermediate.

N-Benzylation Strategies

Reductive Amination

A highly efficient approach for introducing the benzyl group to the amino functionality involves reductive amination. This method uses benzaldehyde as the benzyl source and a suitable reducing agent.

Indirect Reductive Amination

Step 1: Imine Formation

Reagents: 5-cyclopropyl-2-methylpyrazol-3-amine, benzaldehyde, triethylamine (1.0 equiv)

Solvent: Ethanol

Conditions: Room temperature, 30 minutes to 3 hours (monitored by TLC)

Step 2: Reduction

Reagents: Sodium borohydride (2.0 equiv)

Conditions: Room temperature, 30 minutes

Workup: Concentration, partition between CH₂Cl₂/H₂O, extract with CH₂Cl₂, dry over Na₂SO₄

Purification: Flash chromatography (CH₂Cl₂/MeOH/NH₃ 98:2:0.04)

This two-step process consistently yields N-benzylated product with high purity and yields typically in the range of 75-90%.

Catalytic Hydrogenation Approach

An alternative approach involves catalytic hydrogenation of an imine intermediate, which can provide superior stereoselectivity and cleaner reaction profiles.

Step 1: Imine Formation

Reagents: 5-cyclopropyl-2-methylpyrazol-3-amine, benzaldehyde

Solvent: Toluene or water-miscible solvent (methanol, ethanol, isopropanol, THF)

Conditions: Water removal by azeotropic distillation (for toluene) or retention of water (for water-miscible solvents)

Step 2: Hydrogenation

Reagents: Hydrogen gas, catalyst (palladium on carbon preferred)

Conditions: Room temperature, atmospheric or elevated hydrogen pressure

The advantage of this method is the potential for one-pot synthesis without isolation of the imine intermediate, leading to operational simplicity and potentially higher overall yields.

N-Alkylation with Benzyl Halides

Direct N-alkylation using benzyl halides offers another viable route to the target compound.

Reagents: 5-cyclopropyl-2-methylpyrazol-3-amine, benzyl bromide or benzyl chloride, base (Cs₂CO₃, K₂CO₃, or NaH)

Solvent: DMF, acetonitrile, or THF

Conditions: 50-70°C, 3-16 hours

This method requires careful control of reaction conditions to prevent over-alkylation. The use of Cs₂CO₃ as base has been found to promote selective monoalkylation.

Comparative Analysis of N-Benzylation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Indirect Reductive Amination | Mild conditions, high selectivity | Two-step process | 75-90 |

| Catalytic Hydrogenation | One-pot synthesis possible, scalable | Requires specialized equipment | 70-85 |

| Direct N-Alkylation | Simple procedure, readily available reagents | Potential over-alkylation, lower selectivity | 60-75 |

The indirect reductive amination approach provides the best balance of selectivity, yield, and operational simplicity for laboratory-scale synthesis.

Hydrochloride Salt Formation

The conversion of the free base to the hydrochloride salt is the final step in the synthesis, enhancing stability, solubility, and crystallinity of the final product.

Standard Salt Formation

Reagents: N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine (free base), ethanolic HCl (1M)

Solvent: Ethanol

Conditions: Room temperature, 15-30 minutes

Isolation: Concentration or precipitation with diethyl ether

The resulting hydrochloride salt typically precipitates as a crystalline solid, which can be isolated by filtration and dried under vacuum.

Alternative Salt Formation Methods

Alternative approaches for hydrochloride salt formation include:

- Gaseous HCl bubbling through an ethereal solution of the free base

- Addition of acetyl chloride to a methanolic solution of the free base

- Addition of hydrogen chloride in dioxane to an ethereal solution

The choice of method depends on scale, equipment availability, and desired crystalline properties of the final product.

Optimized Synthetic Protocol

Based on the evaluation of various synthetic approaches, an optimized protocol for the preparation of this compound is presented below.

Synthesis of 5-cyclopropyl-2-methylpyrazol-3-amine

Step 1: Preparation of Cyclopropyl Acetylenic Ketone

Reagents: Cyclopropanecarboxylic acid diethylamide (80 mmol), Grignard reagent (prepared from magnesium and appropriate halide)

Solvent: Diethyl ether or THF

Conditions: Reflux, 2 hours

Workup: Addition of aqueous HCl (1:1), extraction, drying, vacuum fractionation

Step 2: Cyclocondensation with Methylhydrazine

Reagents: Cyclopropyl acetylenic ketone, methylhydrazine (slight excess)

Solvent: Ethanol

Conditions: Reflux, 4 hours

Workup: Concentration, partition between ethyl acetate and water, extraction, drying

Purification: Column chromatography (hexane/ethyl acetate gradient)

N-Benzylation via Reductive Amination

Step 1: Imine Formation

To a solution of 5-cyclopropyl-2-methylpyrazol-3-amine (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.1 mmol) and triethylamine (1.0 mmol). Stir at room temperature until imine formation is complete (1-3 hours, monitored by TLC).

Step 2: Reduction

Add sodium borohydride (2.0 mmol) and stir for 30 minutes. Concentrate under reduced pressure and partition between CH₂Cl₂/H₂O (30 mL, 1:1). Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 × 15 mL). Combine organic extracts, dry over Na₂SO₄, filter, and evaporate.

Purification: Flash chromatography (CH₂Cl₂/MeOH/NH₃ 98:2:0.04)

Hydrochloride Salt Formation

Dissolve the purified N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine (free base) in ethanol (2 mL). Add ethanolic HCl (1M, 2 mL) and stir for 15 minutes. Either concentrate the solution to obtain the salt directly or add diethyl ether to precipitate the salt. Filter the precipitate, wash with diethyl ether, and dry under vacuum.

Characterization and Quality Control

Analytical Techniques

The following analytical techniques are recommended for characterization and quality assessment of the synthesized compound:

- NMR Spectroscopy (¹H, ¹³C)

- HPLC Analysis

- Mass Spectrometry

- Elemental Analysis

- Melting Point Determination

- X-ray Crystallography (for definitive structural confirmation)

Purity Assessment

| Method | Acceptance Criteria | Typical Results |

|---|---|---|

| HPLC Area % | ≥98.0% | 98.5-99.5% |

| Residual Solvents (GC) | Below ICH limits | Ethanol <5000 ppm, Ether <5000 ppm |

| Water Content (Karl Fischer) | ≤0.5% | 0.2-0.4% |

| Chiral Purity (if applicable) | ≥98.0% desired enantiomer | 98.5-99.5% |

Scale-Up Considerations and Process Optimization

When scaling up the synthesis for larger production, several factors require special attention:

Heat Transfer and Mixing

The exothermic nature of both the cyclocondensation and reduction steps necessitates careful temperature control:

| Scale | Recommended Cooling Method | Mixing Requirements |

|---|---|---|

| Laboratory (1-100g) | Ice bath or cooling bath | Magnetic stirring |

| Pilot (0.1-1kg) | Jacketed reactor with circulating coolant | Mechanical stirring, baffled vessel |

| Production (>1kg) | Jacketed reactor with precise temperature control | High-efficiency impellers, baffled vessel |

Solvent Selection for Scale-Up

While ethanol is suitable for laboratory scale, alternative solvents may be preferred for larger scales:

| Solvent | Advantages | Disadvantages | Recommended Scale |

|---|---|---|---|

| Ethanol | Low toxicity, good solubility | Flammable | Laboratory to pilot |

| 2-MeTHF | Renewable, biphasic workup | Higher cost | Laboratory to production |

| tert-Butyl methyl ether | Less flammable than diethyl ether | Limited solubility | Pilot to production |

| Toluene | Excellent for azeotropic water removal | Environmental concerns | Production |

The choice of ether-type solvent significantly impacts process safety, with tert-butyl methyl ether, diisopropyl ether, and dibutyl ether being less flammable alternatives to diethyl ether for large-scale operations.

Troubleshooting and Process Optimization

Common Issues and Solutions

| Issue | Probable Cause | Solution |

|---|---|---|

| Low yield in pyrazole formation | Incomplete reaction, side products | Optimize reaction time, monitor by TLC or HPLC |

| Poor regioselectivity | Temperature too high, unsuitable solvent | Lower temperature, change solvent system |

| Over-alkylation during N-benzylation | Excess benzyl source, extended reaction time | Use 1.0-1.1 equivalents of benzaldehyde, monitor reaction |

| Difficult salt precipitation | Residual water, impurities | Ensure anhydrous conditions, purify free base thoroughly |

| Colored impurities | Oxidation, residual metals | Work under inert atmosphere, use fresh reagents |

Yield Optimization Strategies

Process yields can be optimized through:

- Careful control of reaction parameters (temperature, time, concentrations)

- Minimizing transfer losses during workup

- Optimizing crystallization conditions for the hydrochloride salt

- Recycling mother liquors after salt precipitation

Implementation of these strategies can increase overall yields from typical values of 50-60% to >75% over the three main steps.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using reagents like N-bromosuccinimide (NBS) for bromination.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: NBS in the presence of light or heat.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antidepressant and Antipsychotic Properties

Research has indicated that compounds similar to N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine may exhibit significant activity at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders. A study synthesized a series of N-benzyl phenethylamines and evaluated their binding affinities to the 5-HT2A receptor, revealing that modifications in the benzyl group can enhance receptor selectivity and potency .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds derived from pyrazole structures have been studied for their ability to mitigate neuroinflammation and oxidative stress, conditions prevalent in neurodegenerative diseases like Parkinson's disease. For instance, pyrazole derivatives have shown potential in reducing microglial activation, thereby protecting dopaminergic neurons from degeneration .

NMDA Receptor Modulation

N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine; hydrochloride may also act as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory function. Research into related compounds has demonstrated that certain pyrazole derivatives can selectively activate or inhibit different NMDA receptor subtypes, offering insights into developing targeted treatments for cognitive disorders .

Pain Management

The modulation of glutamatergic signaling through NMDA receptors suggests potential applications in pain management therapies. By selectively targeting these receptors, N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine could contribute to new analgesic strategies with fewer side effects compared to traditional opioids .

Herbicidal Activity

Research has indicated that pyrazole derivatives can exhibit herbicidal properties. The structural characteristics of N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine might be leveraged to develop new herbicides that target specific weed species while minimizing harm to crops . The unique cyclopropyl group may enhance the compound's efficacy by improving its ability to penetrate plant tissues.

Case Studies

Mechanism of Action

The mechanism of action of N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, disrupting the mitochondrial tricarboxylic acid cycle and the respiration chain. This inhibition leads to the accumulation of succinate and a decrease in cellular ATP production, ultimately affecting cell viability .

Comparison with Similar Compounds

Core Heterocyclic Framework

- Target Compound : Pyrazole ring with cyclopropyl, methyl, and benzyl substituents.

- A-674563 Hydrochloride (C₂₂H₂₂N₄O·xHCl): Features a pyridinyl-indazolyl core, differing in the heterocyclic system and complexity. The presence of an indazole ring may confer distinct binding affinities compared to pyrazole derivatives .

- Benzoxazole Derivatives (e.g., methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates): Contain a benzoxazole ring instead of pyrazole, which alters electronic properties and metabolic stability .

- Pyrimidine-Pyrazole Hybrids (e.g., 2-chloro-5-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine): Combine pyrimidine and pyrazole rings, offering dual pharmacophoric regions for targeting diverse receptors .

Substituent Analysis

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Pyrazole | 5-Cyclopropyl, 2-methyl, N-benzyl | 263.77 |

| A-674563 Hydrochloride | Indazole-Pyridine | 3-Methylindazolyl, pyridinyloxy-benzyl | 358.44 (free base) |

| Benzoxazole Derivatives | Benzoxazole | Aryl acids, hydrazinecarbothioamides | Varies (250–400) |

| Memantine Hydrochloride | Adamantane | Trifluoromethyl, amino group | 215.76 (free base) |

Key Observations :

- The cyclopropyl group in the target compound may enhance steric hindrance and metabolic stability compared to linear alkyl chains in analogs like memantine .

Physicochemical Properties

Solubility and Stability

- Hydrochloride Salts : Both the target compound and reference drugs (e.g., tapentadol hydrochloride, dosulepin hydrochloride) utilize hydrochloride salts to enhance aqueous solubility and shelf stability .

- Lipophilicity : The benzyl and cyclopropyl groups in the target compound likely increase logP values compared to memantine (adamantane-based) or pyrimidine hybrids, impacting tissue distribution .

Pharmacological and Functional Insights

Therapeutic Potential

- Target Compound : Structural similarity to A-674563 (a kinase inhibitor) suggests possible kinase or receptor tyrosine kinase (RTK) modulation .

- Memantine Hydrochloride : NMDA receptor antagonist; the target compound’s cyclopropyl group may mimic memantine’s adamantane in receptor interaction .

- Tapentadol Hydrochloride : Dual opioid-NE reuptake inhibitor; differences in core structure highlight divergent mechanisms (pyrazole vs. phenyl ring systems) .

Metabolic Considerations

- The cyclopropyl group may reduce cytochrome P450-mediated degradation, a feature shared with drugs like prasugrel .

Biological Activity

N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine; hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine; hydrochloride can be represented as follows:

This structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer effects.

The biological activity of N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine; hydrochloride primarily involves its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various disease pathways. For instance, it could inhibit certain enzymes linked to inflammatory responses or cancer cell proliferation. The exact molecular targets remain under investigation, but preliminary studies suggest a potential role in modulating NMDA receptor activity, which is crucial in neuropharmacology .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, compounds similar to N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine have shown effectiveness against Mycobacterium tuberculosis, indicating a potential application in treating tuberculosis . The structure–activity relationship (SAR) studies suggest that modifications to the pyrazole core can enhance antimicrobial efficacy.

Anticancer Potential

Research has demonstrated that pyrazole derivatives possess antiproliferative activities against various cancer cell lines. A study highlighted the effectiveness of related compounds in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest . The incorporation of specific substituents on the pyrazole ring has been shown to increase potency against cancer cells.

Neuropharmacological Effects

The compound's interaction with NMDA receptors suggests potential neuroprotective effects. NMDA receptor antagonists are known for their role in managing neurodegenerative diseases. Preliminary data indicate that N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine may serve as a partial agonist at these receptors, offering a novel approach to neuropharmacological therapy .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against M.tb | |

| Anticancer | Induces apoptosis | |

| Neuropharmacological | NMDA receptor modulation |

Case Study: Anticancer Activity

A study conducted on a series of pyrazole derivatives, including N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine, revealed promising results in inhibiting the proliferation of various cancer cell lines. The study utilized MTT assays to evaluate cell viability, demonstrating that specific structural modifications led to enhanced anticancer activity. For instance, compounds with electron-donating groups exhibited greater potency compared to those with electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.